CCI-006

Mitochondrial Metabolism Apoptosis Chemosensitization

CCI-006 is the only commercially available probe that targets the mitochondrial respiration vulnerability in MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemias. Unlike menin-MLL interaction inhibitors or DOT1L inhibitors that target epigenetic drivers, CCI-006 exploits a distinct metabolic phenotype—low glycolytic reserve (low HIF1α/MEIS1 expression)—to induce insurmountable mitochondrial depolarization and pro-apoptotic UPR within hours. Substituting CCI-006 with standard MLL-r inhibitors would fail to address this specific metabolic vulnerability and preclude its unique chemosensitization capabilities with cytarabine, etoposide, or EPZ-5676. Essential for functional genomics screens, UPR kinetics studies, and PDX models characterized by oxidative phosphorylation reliance. Procurement is recommended for researchers requiring a biomarker-defined, orthogonal mechanism of action.

Molecular Formula C15H12N2O5S
Molecular Weight 332.3 g/mol
Cat. No. B2770680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCI-006
Molecular FormulaC15H12N2O5S
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N
InChIInChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+
InChIKeyVEXAKEBSBMAIOB-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CCI-006: A Selective Mitochondrial Respiration Inhibitor and Chemosensitizer for MLL-Rearranged Leukemia Research


CCI-006 is a small molecule (MW 332.33, CAS 292053-42-0) identified through a screening method optimized to discover cytotoxic compounds selective for mixed lineage leukemia (MLL)-rearranged (MLL-r) and CALM-AF10 translocated leukemias [1]. It functions by inhibiting mitochondrial respiration, leading to insurmountable mitochondrial depolarization and a pro-apoptotic unfolded protein response (UPR) in a subset of MLL-r leukemia cells . Unlike many targeted therapies for MLL-r leukemias that focus on epigenetic or transcriptional mechanisms, CCI-006 exploits a metabolic vulnerability unique to a specific metabolic phenotype within this heterogeneous disease [2].

Why Generic MLL-r Inhibitors Cannot Substitute for CCI-006: Distinct Mechanism and Subtype Selectivity


MLL-rearranged leukemias are a genetically and metabolically heterogeneous group, rendering broad-spectrum inhibitors ineffective or inconsistently active. While many MLL-r targeted agents, such as menin-MLL interaction inhibitors (e.g., SNDX-5613, VTP-50469), DOT1L inhibitors (e.g., EPZ004777), or LSD1 inhibitors (e.g., FY-21), directly target epigenetic and transcriptional drivers, they often exhibit variable efficacy across MLL-r subtypes and can be limited by acquired resistance mechanisms [1]. CCI-006 operates through a distinct, orthogonal mechanism: direct inhibition of mitochondrial respiration [2]. This action induces rapid apoptosis (within hours) specifically in a subset of MLL-r cells characterized by a low glycolytic reserve (low HIF1α/MEIS1 expression), a metabolic phenotype not targeted by any other clinically relevant MLL-r therapeutic class [3]. Consequently, substituting CCI-006 with a standard MLL-r inhibitor would fail to address this specific metabolic vulnerability and preclude its unique chemosensitization capabilities, making direct comparison and procurement of the authentic compound essential for studies focused on this pathway or combination strategies [4].

CCI-006 Quantitative Differentiation Evidence: Comparative Analysis Against Key MLL-r Inhibitor Classes


Distinct Mechanism of Action: Mitochondrial Respiration Inhibition vs. Epigenetic Targeting

CCI-006 differentiates from the majority of MLL-r targeted agents by its unique mechanism of action: direct inhibition of mitochondrial respiration leading to rapid mitochondrial depolarization and apoptosis [1]. In contrast, leading MLL-r inhibitors such as menin-MLL inhibitors (e.g., SNDX-5613, VTP-50469), DOT1L inhibitors (e.g., EPZ004777), WDR5-MLL interaction inhibitors (e.g., MM-401), and LSD1 inhibitors (e.g., FY-21) all act by targeting epigenetic or transcriptional machinery [2][3][4][5]. This mechanistic divergence is critical as it provides an orthogonal therapeutic strategy and potential for overcoming resistance to other drug classes.

Mitochondrial Metabolism Apoptosis Chemosensitization

Subtype-Selective Cytotoxicity: Quantitative Activity Against a Defined Metabolic Subset of MLL-r Cells

CCI-006 demonstrates selective cytotoxicity against a distinct subset of MLL-rearranged leukemia cells defined by low glycolytic reserve. It reduced viability in 7 out of 11 (64%) MLL-r cell lines within hours of treatment [1]. In contrast, CCI-007, another cytotoxic small molecule identified from a similar screen, reduced viability in a different subset of MLL-r and related leukemia cell lines, with sensitivity associated with lower baseline MEIS1 and BCL2 expression [2]. This indicates that CCI-006 and CCI-007 target non-overlapping metabolic and genetic vulnerabilities within the MLL-r population, highlighting the necessity of selecting the appropriate tool compound based on the specific cellular model's metabolic phenotype.

Cytotoxicity Metabolic Phenotype Biomarker

Validated Biomarker-Dependent Activity: Low HIF1α/MEIS1 Expression as a Predictor of Sensitivity

Sensitivity to CCI-006 is mechanistically linked to a specific metabolic phenotype. Unresponsive MLL-r cells, despite similar attenuation of mitochondrial respiration, avoid apoptosis due to a more glycolytic metabolic phenotype, characterized by elevated HIF1α and MEIS1 expression and increased sensitivity to glycolysis inhibitors [1]. Functional validation showed that silencing HIF1α in an intrinsically unresponsive MLL-r cell line (RS4;11) sensitized it to CCI-006 treatment: viability after CCI-006 (12.5 µM, 6 h) decreased from approximately 80% in control siRNA-transfected cells to approximately 55% in HIF1α siRNA-transfected cells [2]. This biomarker-defined sensitivity (low HIF1α/low MEIS1) distinguishes CCI-006 from other MLL-r inhibitors like CCI-007, where resistance is associated with high MEIS1 and BCL2, and from menin inhibitors, where responses are more broadly correlated with MLL-r status but not this specific metabolic axis [3].

Biomarker HIF1α MEIS1 Patient Stratification

Rapid Apoptosis Induction: Kinetics of Cell Death vs. Other MLL-r Inhibitors

CCI-006 induces a rapid apoptotic response, with mitochondrial membrane depolarization and apoptosis observed within a few hours of treatment in sensitive cell lines [1]. This rapid onset contrasts with the slower kinetics of many epigenetic-targeting MLL-r inhibitors. For example, EPZ004777 requires 14-18 days of continuous treatment to achieve 50% growth inhibition (IC50) in MLL-r cell lines, reflecting its mechanism of action through gradual depletion of leukemogenic gene expression [2]. Similarly, while CCI-007 also induces apoptosis within 24 hours, the specific metabolic trigger differs [3]. This rapid action of CCI-006 is advantageous for combination studies with chemotherapeutics and for experimental protocols requiring acute pathway perturbation.

Apoptosis Kinetics Time Course

Chemosensitization: Synergistic Activity with Cytarabine, Etoposide, and DOT1L Inhibitor EPZ-5676

CCI-006 acts as a chemosensitizer, demonstrating synergistic cytotoxicity when combined with standard chemotherapeutic agents and a DOT1L inhibitor. In resazurin reduction synergy assays, the combination of CCI-006 with cytarabine or etoposide (VP16) resulted in cell viability that was lower than the predicted additive effect (Bliss Prediction), indicating synergy [1]. Furthermore, pre-treatment of cells with the DOT1L inhibitor EPZ-5676 for 7-10 days sensitized them to subsequent CCI-006 treatment, as shown by a viability curve for the combination running below the Bliss Prediction curve [2]. While other MLL-r inhibitors are also investigated in combinations, this specific, validated synergy profile with cytarabine and etoposide—backbone agents in leukemia treatment—is a key differentiating feature for CCI-006, positioning it as a valuable tool for combination strategy research.

Combination Therapy Synergy Chemosensitizer

Optimal Research Applications for CCI-006 Based on Validated Differentiation


Targeting Low HIF1α/Low MEIS1-Expressing MLL-r Leukemia Models

CCI-006 is uniquely suited for studies on MLL-r leukemia cell lines and patient-derived xenograft (PDX) models characterized by low baseline expression of HIF1α and MEIS1, which correlates with a metabolic phenotype reliant on mitochondrial respiration. Procurement is recommended for researchers seeking a targeted agent for this specific, biomarker-defined subset, where other MLL-r inhibitors like menin or DOT1L inhibitors may show reduced or variable activity due to their distinct mechanisms [1].

Investigating Rapid Apoptosis and Mitochondrial Stress Signaling

Given its ability to induce mitochondrial depolarization and apoptosis within hours, CCI-006 is an ideal chemical probe for dissecting acute mitochondrial stress responses, the unfolded protein response (UPR), and the kinetics of apoptosis initiation in MLL-r cells. This application is distinct from the use of slower-acting epigenetic inhibitors, which require prolonged exposure to manifest phenotypic effects [2].

Combination Therapy Studies with Cytarabine, Etoposide, or EPZ-5676

CCI-006 is a validated chemosensitizer with demonstrated synergistic activity when combined with cytarabine or etoposide, as well as enhanced effect following EPZ-5676 pre-treatment. It is the compound of choice for preclinical studies exploring novel combination regimens aimed at overcoming drug resistance or enhancing efficacy in MLL-r leukemia, leveraging its orthogonal mechanism of action [3].

Functional Genomics and Metabolic Profiling Screens

The well-defined association between CCI-006 sensitivity and a specific metabolic phenotype (low HIF1α/MEIS1, high reliance on oxidative phosphorylation) makes it a powerful tool for functional genomics and metabolomics screens. Researchers can use CCI-006 as a selection agent to identify genetic modifiers of mitochondrial vulnerability or as a probe to characterize the metabolic landscape of MLL-r leukemia cell line panels [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCI-006

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.